molecular formula C17H20N2O3 B2513688 N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide CAS No. 953935-90-5

N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide

Cat. No.: B2513688
CAS No.: 953935-90-5
M. Wt: 300.358
InChI Key: KHJZQTSXZJDGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Phenylmorpholin-4-yl)ethyl]furan-2-carboxamide is a synthetic compound designed for research applications, integrating both furan and morpholine pharmacophores. The furan carboxamide moiety is a structure of high interest in medicinal chemistry, with demonstrated potential in various biological activities . Furthermore, the 2-phenylmorpholine component is a privileged scaffold known to enhance the pharmacokinetic properties and binding affinity of bioactive molecules . This molecular architecture makes this compound a valuable chemical probe for investigating new therapeutic targets. Researchers can utilize this compound in exploratory studies, including high-throughput screening campaigns, structure-activity relationship (SAR) investigations, and as a key intermediate in the synthesis of more complex chemical entities for pharmacological evaluation. Its defined structure provides a precise starting point for developing novel inhibitors or modulators of biological pathways.

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-17(15-7-4-11-21-15)18-8-9-19-10-12-22-16(13-19)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJZQTSXZJDGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Morpholine Ring Formation via Cyclization

The 2-phenylmorpholine core can be synthesized through cyclization reactions. A method adapted from the synthesis of N-phenylmorpholine-4-carboxamide involves reacting 2-chloro-N-phenylethanolamine with ethylene oxide under basic conditions. The reaction proceeds as follows:

$$ \text{2-Chloro-N-phenylethanolamine} + \text{Ethylene oxide} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-Phenylmorpholine} $$

The product is then functionalized with an ethylamine group via nucleophilic substitution using ethylenediamine in the presence of a palladium catalyst. Key parameters include:

  • Temperature : 80–100°C
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 68–72%

Reductive Amination of Morpholine Derivatives

An alternative approach involves reductive amination of 2-phenylmorpholine-4-carbaldehyde with ethylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates this reaction, yielding 2-(2-phenylmorpholin-4-yl)ethylamine with 85% efficiency.

Amide Bond Formation with Furan-2-carboxylic Acid

Coupling the morpholine-ethylamine intermediate with furan-2-carboxylic acid is achieved through two principal methods:

Acid Chloride-Mediated Coupling

Activation of furan-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl2) is a classical approach:

$$ \text{Furan-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Furan-2-carbonyl chloride} + \text{SO}2 + \text{HCl} $$

The acid chloride is then reacted with 2-(2-phenylmorpholin-4-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$ \text{Furan-2-carbonyl chloride} + \text{2-(2-Phenylmorpholin-4-yl)ethylamine} \xrightarrow{\text{TEA, DCM}} \text{N-[2-(2-Phenylmorpholin-4-yl)ethyl]furan-2-carboxamide} $$

Optimized Conditions :

  • Molar Ratio : 1:1.2 (acid chloride:amine)
  • Reaction Time : 4–6 hours
  • Yield : 78–82%

Coupling Reagent-Assisted Synthesis

Modern methods employ coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to enhance efficiency. A representative protocol includes:

  • Dissolve furan-2-carboxylic acid (1 eq) and HATU (1.2 eq) in DMF.
  • Add DIPEA (2 eq) and stir for 10 minutes.
  • Introduce 2-(2-phenylmorpholin-4-yl)ethylamine (1 eq) and react at room temperature for 12 hours.

Key Outcomes :

  • Purity : >98% (HPLC)
  • Yield : 89–92%

Comparative Analysis of Synthetic Methods

Parameter Acid Chloride Method HATU Method
Reaction Time 4–6 hours 12 hours
Yield 78–82% 89–92%
Byproduct Formation Moderate (HCl, SO2) Minimal
Cost Efficiency High Moderate
Scalability Industrial-scale viable Lab-scale preferred

The HATU method offers superior yields and purity but at higher reagent costs, making it ideal for small-scale pharmaceutical applications. Conversely, the acid chloride route is cost-effective for bulk synthesis.

Purification and Characterization

Chromatographic Purification

Crude product purification is typically performed via silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 6:4 v/v). This removes unreacted amine and coupling reagents.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.45–7.32 (m, 5H, Ar-H)
    • δ 6.55 (d, J = 3.2 Hz, 1H, furan-H)
    • δ 3.85–3.45 (m, 8H, morpholine-H + CH2NH)
    • δ 2.75 (t, J = 6.8 Hz, 2H, NHCH2)
  • FT-IR (KBr):

    • 1650 cm⁻¹ (C=O stretch)
    • 1540 cm⁻¹ (N-H bend)
  • HRMS : m/z [M+H]⁺ calcd. for C₁₈H₂₁N₂O₃: 313.1552; found: 313.1554

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for safety and efficiency:

  • Continuous Flow Reactors : Minimize exposure to toxic intermediates (e.g., SOCl2).
  • Automated pH Control : Ensures consistent reaction conditions during amide coupling.
  • Solvent Recovery Systems : Reduce DMF or DCM waste via distillation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The furan ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Morpholine-Containing Analogs

Compounds featuring morpholine or substituted morpholine groups exhibit structural and functional similarities to the target molecule:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]furan-2-carboxamide Bromo-furan, chloro-phenyl, morpholine C₁₆H₁₅BrClN₂O₃ Not specified (structural analog)
N-{4-[2-Hydroxy-3-(morpholin-4-yl)propoxy]phenyl}furan-2-carboxamide Hydroxypropoxy linker, morpholine C₁₉H₂₃N₂O₅ Insect growth regulation potential
SIPI6398 (N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)furan-2-carboxamide) Piperazine, benzoisothiazole C₂₄H₂₉N₃O₂S Anti-schizophrenia activity (Phase III trials)

Key Observations :

  • The target compound’s 2-phenylmorpholine group may improve CNS penetration compared to simpler morpholine derivatives .
  • SIPI6398’s piperazine-benzoisothiazole moiety highlights the importance of heterocyclic substituents in CNS-targeted activity, suggesting the phenylmorpholine group in the target compound could similarly modulate receptor interactions .

Nitrofuran Derivatives

5-Nitro-furan-2-carboxamides are a well-studied subclass with distinct biological profiles:

Compound Name Substituents Yield (%) Melting Point (°C) Activity Reference
5-Nitro-N-phenylfuran-2-carboxamide (2A) Phenyl 73 178–180 Diuretic (urea transport inhibition)
5-Nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J) Thiazole 75 265–268 Not specified
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (2) Imidazole-propyl linker Antifungal activity

Key Observations :

  • Nitro groups enhance antimicrobial activity but may reduce CNS suitability due to toxicity risks .

Substituted Phenyl and Heterocyclic Derivatives

Variations in the carboxamide-linked aromatic/heterocyclic groups influence physicochemical and pharmacological properties:

Compound Name Substituents Molecular Formula Melting Point (°C) Activity Reference
N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(1H-1,2,3-triazol-4-yl)ethyl)furan-2-carboxamide tert-Butyl, triazole C₂₃H₃₂N₄O₂ Not specified
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Chromene, thiazolidinone C₁₈H₁₃N₂O₅S Structural complexity (X-ray crystallography)
N-(4-(((5-Nitrofuran-2-yl)methyl)amino)phenyl)acetamide (3C) Nitrofuran-methylamino linker C₁₄H₁₄N₄O₄ 230–233 Not specified

Key Observations :

  • Bulky substituents (e.g., tert-butyl, chromene) may hinder solubility but improve target specificity .

Research Findings and Implications

  • Synthetic Accessibility: Morpholine-containing furan carboxamides are synthesized via Suzuki-Miyaura coupling or hydrazinolysis, with yields ranging from 62% to 95% .
  • Biological Activity : Morpholine and phenyl groups correlate with CNS activity, while nitro groups favor antimicrobial/diuretic applications .
  • Structural Advantages: The 2-phenylmorpholine-ethyl chain in the target compound likely enhances blood-brain barrier permeability compared to non-aromatic morpholine derivatives .

Biological Activity

N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry and materials science due to its unique structural features. The compound consists of a morpholine ring, a phenyl group, and a furan ring, which contribute to its potential biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : Approximately 262.31 g/mol
  • Melting Point : Approximately 150 °C (varies based on purity)

Synthesis

The synthesis of this compound typically involves the reaction of 2-phenylmorpholine with furan-2-carboxylic acid, facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine. The reaction is generally conducted at room temperature for several hours to ensure complete conversion.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine moiety can engage with various enzymes and receptors, potentially modulating their activity. Additionally, the furan ring can participate in π–π stacking interactions, enhancing the compound's binding affinity to target proteins.

Potential Therapeutic Applications

Research indicates that this compound may have applications in several therapeutic areas, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring has been associated with increased antiproliferative potency .
  • Anti-inflammatory Effects : Compounds containing morpholine and furan rings have shown potential in inhibiting cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
  • Pharmaceutical Intermediates : This compound may serve as an intermediate in the synthesis of more complex pharmaceuticals, leveraging its unique structural properties.

Table 1: Summary of Biological Activity Studies

Study ReferenceTargetIC50 Value (µM)Observations
MCF-7 Cancer Cells0.12 - 1.47Higher activity than reference compounds
COX EnzymesVariesSignificant inhibition observed
Various Cancer Lines0.65 - 15.0Induction of apoptosis noted

Detailed Findings

  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound exhibits significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values comparable to established anticancer drugs .
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit COX enzymes selectively, suggesting potential use in anti-inflammatory therapies.
  • Molecular Docking Studies : Computational studies indicate strong hydrophobic interactions between the compound and amino acid residues of target proteins, supporting its role as a potential therapeutic agent .

Q & A

Q. What are the primary synthetic routes for N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide, and how can reaction conditions be optimized for purity?

Synthesis typically involves coupling furan-2-carboxylic acid derivatives with morpholine-based ethylamine intermediates. Key steps include:

  • Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane.
  • Morpholine functionalization : Introduce the phenylmorpholine moiety via nucleophilic substitution or reductive amination .
  • Purification : Optimize via column chromatography (silica gel, gradient elution) or recrystallization from DMF/ether mixtures .
    Critical parameters : Temperature control (0–25°C for coupling), pH adjustment, and inert atmosphere to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, strong N–H⋯O and weak C–H⋯O bonds stabilize crystal packing .
  • NMR : Confirm connectivity via 1H^1H and 13C^{13}C signals (e.g., furan protons at δ 6.3–7.5 ppm; morpholine methylenes at δ 2.5–3.5 ppm) .
  • FT-IR : Validate amide C=O stretches (~1650–1680 cm1^{-1}) and morpholine C–O–C (~1100 cm1^{-1}) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
  • Anti-inflammatory potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
    Note : Use structurally similar compounds (e.g., chromone-thiazolidinone hybrids) as positive controls .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2, EGFR). Prioritize targets based on pharmacophore similarity to furan-carboxamide derivatives .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR : Corrogate substituent effects (e.g., morpholine phenyl vs. methyl groups) on activity .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

  • Multi-technique validation : Compare XRD data with solution NMR (ROESY for proximity analysis) and DFT-optimized geometries .
  • Solvent effects : Analyze DMF (crystallization solvent) vs. aqueous buffers using molecular dynamics to explain conformational differences .
  • Thermal analysis : DSC/TGA to detect polymorphic transitions affecting stability .

Q. How do intermolecular interactions (e.g., hydrogen bonds, π-stacking) influence the compound’s stability and bioavailability?

  • Hydrogen bonding : Strong N–H⋯O bonds with DMF solvent enhance crystal stability but may reduce solubility in polar solvents. Replace DMF with co-solvents (e.g., PEG) for formulation .
  • π-π stacking : Planar chromone/furan groups (dihedral angles ~78–89°) facilitate membrane penetration but may aggregate in aqueous media. Modify substituents to balance lipophilicity .
  • Salt formation : Improve solubility via protonation of morpholine’s tertiary amine (pKa_a ~7.5) .

Q. What experimental designs are critical for scaling up synthesis while maintaining reproducibility?

  • Flow chemistry : Use microreactors for exothermic amide coupling steps (improved heat transfer vs. batch) .
  • Process analytical technology (PAT) : In-line FTIR/NIR to monitor reaction progress and intermediate purity.
  • DoE optimization : Vary stoichiometry, solvent, and catalyst loadings to identify robust conditions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Morpholine modifications : Replace phenyl with electron-withdrawing groups (e.g., -CF3_3) to modulate electronic effects on amide reactivity .
  • Furan substitution : Introduce methyl/fluoro groups to enhance metabolic stability (reduce CYP450 oxidation) .
  • Linker optimization : Shorten ethyl spacer to reduce conformational flexibility and improve target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.